molecular formula C12H11N3O2 B6330584 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole CAS No. 1240590-79-7

3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole

Cat. No. B6330584
CAS RN: 1240590-79-7
M. Wt: 229.23 g/mol
InChI Key: VPHHZANQFITIGS-QPJJXVBHSA-N
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Description

“3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.23 .


Molecular Structure Analysis

The molecular structure of “3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” consists of a pyrazole ring attached to a phenylpropenyl group at the 1-position and a nitro group at the 3-position .

Scientific Research Applications

Synthesis of N-Protected 3-Nitroindoles

The compound is used in the synthesis of N-protected 3-nitroindoles, which are valuable intermediates in organic chemistry. The nitration of indoles is a critical step in synthesizing these compounds, and the use of acetyl nitrate has been shown to yield good results .

Barton–Zard Pyrrole Synthesis

It plays a role in the Barton–Zard pyrrole synthesis, a reaction that forms pyrroloindoles. These structures are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals .

Rearrangement Reactions

This compound undergoes remarkable transformations when treated with ethyl isocyanoacetate and base, leading to rearranged products. This reaction showcases the compound’s potential in creating diverse molecular structures .

Study of Decomposition Mechanisms

The compound’s derivatives are studied for their decomposition mechanisms under shock loading, which is crucial for understanding the stability of materials in dynamic environments .

Reductive Degradation Studies

Researchers have investigated the reductive degradation of similar nitro compounds in the presence of iron/copper bimetal particles. Understanding the degradation pathways of such compounds is essential for environmental remediation and the development of safer materials .

properties

IUPAC Name

3-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHZANQFITIGS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole

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